molecular formula C12H13N3O2 B12850020 5-Piperazin-1-yl-2-cyanobenzoic acid

5-Piperazin-1-yl-2-cyanobenzoic acid

Cat. No.: B12850020
M. Wt: 231.25 g/mol
InChI Key: LZHCVDAIVVQLAF-UHFFFAOYSA-N
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Description

5-Piperazin-1-yl-2-cyanobenzoic acid is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a piperazine ring and a cyanobenzoic acid moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 5-Piperazin-1-yl-2-cyanobenzoic acid typically involves multi-step procedures. One common method includes the reaction of 2-cyanobenzoic acid with piperazine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Piperazin-1-yl-2-cyanobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-Piperazin-1-yl-2-cyanobenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-2-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, making it a potential candidate for antipsychotic drugs . The cyanobenzoic acid moiety may also contribute to its biological activity by interacting with enzymes or other proteins involved in metabolic pathways.

Comparison with Similar Compounds

5-Piperazin-1-yl-2-cyanobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperazine ring and cyanobenzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-cyano-5-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C12H13N3O2/c13-8-9-1-2-10(7-11(9)12(16)17)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2,(H,16,17)

InChI Key

LZHCVDAIVVQLAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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